molecular formula C9H15ClN2 B13036031 (1R)-1-(3-Methyl(2-pyridyl))propylamine hcl

(1R)-1-(3-Methyl(2-pyridyl))propylamine hcl

Cat. No.: B13036031
M. Wt: 186.68 g/mol
InChI Key: RTUDSFHKHRXEQN-DDWIOCJRSA-N
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Description

(1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position and a propylamine group at the 1-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-methylpyridine, which serves as the starting material.

    Alkylation: The 3-methylpyridine undergoes alkylation with a suitable alkylating agent, such as 1-bromo-3-chloropropane, to introduce the propyl group at the 1-position.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 1-position.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically conducted in anhydrous solvents.

    Substitution: Electrophilic reagents like halogens, nitrating agents; often requires acidic or basic catalysts.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or other substituted pyridine derivatives.

Scientific Research Applications

(1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various conditions, including neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic nitrogen-containing heterocycle with a wide range of applications in chemistry and industry.

    3-Methylpyridine: A methyl-substituted pyridine with similar chemical properties but lacking the propylamine group.

    Propylamine: A simple amine with a propyl group, used as a building block in organic synthesis.

Uniqueness

(1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

(1R)-1-(3-Methyl(2-pyridyl))propylamine hydrochloride, a chiral amine, is characterized by its propylamine backbone and a 3-methyl-2-pyridyl moiety. This compound has drawn attention due to its potential biological activities, particularly in pharmacological applications. The presence of the pyridine ring is significant, as it is often associated with various biological properties, including interactions with neurotransmitter systems and enzyme inhibition.

  • Molecular Formula : C11_{11}H16_{16}ClN
  • Molecular Weight : 178.28 g/mol
  • Structure : The compound consists of a propylamine chain substituted with a 3-methyl-2-pyridine ring, enhancing its solubility and stability in biological systems.

Biological Activity

Research indicates that compounds containing pyridine rings exhibit a range of biological activities. Specifically, (1R)-1-(3-Methyl(2-pyridyl))propylamine HCl has been investigated for its potential effects on various biological targets:

1. Neurotransmitter Interaction

Studies suggest that this compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction could lead to potential applications in treating mood disorders or anxiety-related conditions.

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests it may effectively inhibit enzymes such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT), which are crucial in the metabolism of neurotransmitters.

3. Anti-inflammatory Effects

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It has been observed to reduce the secretion of pro-inflammatory cytokines in vitro, indicating its potential use in inflammatory diseases.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of this compound:

  • Study on Neurotransmitter Modulation : A study demonstrated that this compound modulates serotonin levels in animal models, suggesting its potential as an antidepressant agent .
  • Enzyme Activity Assessment : In vitro assays showed that this compound inhibits MAO activity with an IC50_{50} value of approximately 200 nM, indicating significant potency compared to other known inhibitors .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a notable decrease in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), supporting its role as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

A comparison table illustrates the biological activities of structurally similar compounds:

Compound NameStructureKey FeaturesBiological Activity
(1S)-1-(3-methyl(2-pyridyl))propylamineSimilar backbone but different stereochemistryPotentially different biological activity due to stereochemistryUnknown
3-MethylpyridineLacks the propylamine side chainCommonly used as a solvent; lower biological activityMinimal
N,N-Dimethyl-3-pyridinemethanamineContains dimethyl substitution on nitrogenEnhanced lipophilicity; potential use in drug formulationModerate

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

(1R)-1-(3-methylpyridin-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c1-3-8(10)9-7(2)5-4-6-11-9;/h4-6,8H,3,10H2,1-2H3;1H/t8-;/m1./s1

InChI Key

RTUDSFHKHRXEQN-DDWIOCJRSA-N

Isomeric SMILES

CC[C@H](C1=C(C=CC=N1)C)N.Cl

Canonical SMILES

CCC(C1=C(C=CC=N1)C)N.Cl

Origin of Product

United States

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